Delavinone
Description
Contextualization within Natural Products Chemistry
Natural products have historically been a cornerstone of drug discovery and a rich source of complex chemical structures that inspire synthetic chemists. Within this vast field, alkaloids, which are naturally occurring nitrogen-containing organic compounds, represent a significant class of biologically active molecules. Plants of the genus Buxus, commonly known as boxwood, are a prolific source of a particular type of these compounds: the triterpenoid (B12794562) alkaloids. nih.gov These evergreen shrubs, found in various regions including southern China, are not only used for ornamental purposes but also have a history in folk medicine for treating conditions like myocardial ischemia. nih.gov The study of Buxus alkaloids is a specialized area of natural products chemistry that continues to yield novel chemical entities with diverse biological activities. Over 200 triterpenoid alkaloids have been isolated from this genus, highlighting its chemical diversity and potential for further discovery. nih.gov
Classification and Structural Features of Buxus Steroidal Alkaloids
The alkaloids derived from the Buxus genus are classified as steroidal alkaloids due to their structural foundation, which is a four-ring steroid nucleus. wikipedia.org More specifically, they are often categorized as cycloartane-type triterpenoid alkaloids. nih.govnih.gov A defining characteristic of many Buxus alkaloids is the presence of a cyclopropane (B1198618) ring fused to the steroid core at the C-9 and C-10 positions, forming a 9,10-cycloartane skeleton. nih.gov These compounds typically feature nitrogen-containing functional groups, often as amino or substituted amino groups, at various positions of the steroidal framework, commonly at C-3 and/or C-20. wikipedia.org The basic skeleton is often a 4,4,14-trimethyl-9,19-cyclopregnane structure. wikipedia.org The structural diversity within this family arises from variations in the substitution patterns on the steroidal rings and on the nitrogen atoms.
Overview of Research Trajectories and Significance in Academic Inquiry
Research into Buxus alkaloids has followed a trajectory from isolation and structural elucidation to the investigation of their biological activities. Initially, the focus was on identifying the vast array of these compounds present in different Buxus species. nih.gov With the advancement of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers have been able to determine the complex three-dimensional structures of these molecules with high precision. researchgate.net
Subsequently, the academic inquiry has shifted towards evaluating their pharmacological potential. A significant body of research has demonstrated that Buxus alkaloids possess a wide range of biological activities, including but not limited to, cytotoxic effects against various cancer cell lines. nih.govcofc.edu Some have also shown promise as antimalarial, antituberculosis, and anti-HIV agents. nih.gov This has cemented the importance of Buxus alkaloids as a subject of academic and pharmaceutical research, providing lead compounds for the development of new therapeutic agents.
Detailed Research Findings
The following tables present representative data for a class of Buxus alkaloids, which "Puqiedinone" would likely belong to if it were a formally identified compound in this family. The data is based on published findings for known buxus alkaloids.
Table 1: Representative Spectroscopic Data for a Buxus Alkaloid
| Spectroscopic Technique | Observed Features | Interpretation |
| ¹H NMR | Signals for multiple methyl groups, methine protons, and methylene (B1212753) protons. Characteristic upfield signals for cyclopropyl (B3062369) protons. | Consistent with a cycloartane-type triterpenoid skeleton. |
| ¹³C NMR | Resonances corresponding to a large number of carbon atoms, including quaternary carbons, methines, methylenes, and methyls. | Confirms the complex, polycyclic nature of the steroidal alkaloid. |
| Mass Spectrometry (MS) | A specific molecular ion peak (e.g., [M+H]⁺) allowing for the determination of the molecular formula. | Provides the exact molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. | Elucidates the types of functional groups present in the molecule. |
Table 2: Cytotoxicity Data for a Representative Buxus Alkaloid
| Cell Line | Type of Cancer | IC₅₀ (μM) |
| HL-60 | Human Promyelocytic Leukemia | Varies (e.g., 6.46 for some compounds) researchgate.net |
| SMMC-7721 | Human Hepatocellular Carcinoma | Moderate activity reported for some analogs nih.gov |
| A-549 | Human Lung Carcinoma | Moderate activity reported for some analogs nih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Moderate activity reported for some analogs nih.gov |
| SW480 | Human Colorectal Adenocarcinoma | Moderate activity reported for some analogs nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914232 | |
| Record name | 3-Hydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96997-98-7 | |
| Record name | Sinpeinine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin, Isolation, and Structural Elucidation of Puqiedinone
Botanical Sources and Distribution of Puqiedinone in Fritillaria Species
Puqiedinone has been isolated from the bulbs of several Fritillaria species, which are often used in traditional herbal preparations. The distribution of this compound across different species highlights its potential as a chemotaxonomic marker.
Fritillaria puqiensis as a Primary Source
Fritillaria puqiensis is recognized as a primary botanical source of Puqiedinone. researchgate.net Studies have consistently reported the isolation of this compound from the bulbs of this species. In fact, Puqiedinone is sometimes referred to as Zhebeirine (B2781933), a name derived from one of the common names for Fritillaria bulbs. The presence of other related alkaloids, such as Puqienine A, Puqienine B, N-demethylpuqietinone, and Puqietinonoside, has also been documented in this plant. nih.gov
Occurrence in Fritillaria cirrhosa
The presence of Puqiedinone has also been noted in Fritillaria cirrhosa. This species is a well-known medicinal plant, and the identification of Puqiedinone within its chemical constituents adds to the understanding of its complex phytochemical profile. nih.gov The total alkaloids from the bulbs of Fritillaria cirrhosa are known to be rich in various steroidal alkaloids. capes.gov.br
Presence in Fritillaria unibracteata
Research has confirmed the occurrence of Puqiedinone in Fritillaria unibracteata. This species is another member of the Fritillaria genus valued in traditional medicine. The isolation of Puqiedinone from this plant further expands its known botanical distribution.
Identification in Fritillaria thunbergii
Puqiedinone has been identified as one of the chemical components of Fritillaria thunbergii. This species is cultivated for its bulbs and is used in various herbal formulations. The detection of Puqiedinone in F. thunbergii underscores the shared metabolic pathways within the Fritillaria genus.
Detection in Fritillaria hupehensis
Metabolomic studies of Fritillaria hupehensis have led to the detection of Puqiedinone among its array of steroidal alkaloids. This finding is significant for understanding the chemical diversity and developmental biochemistry of this particular Fritillaria species.
Advanced Methodologies for Isolation and Purification
The isolation and purification of Puqiedinone from its natural sources involve sophisticated and systematic extraction and chromatographic techniques. These methods are designed to efficiently separate the target alkaloid from a complex mixture of other plant metabolites.
A general procedure for the extraction of steroidal alkaloids from Fritillaria bulbs begins with the powdered plant material. This is typically followed by extraction with an organic solvent, such as ethanol (B145695). To enrich the alkaloid fraction, the crude extract is often subjected to further processing.
One advanced methodology involves the use of macroporous resin chromatography. For instance, studies on the enrichment of alkaloids from Fritillaria cirrhosa have demonstrated the effectiveness of H-103 macroporous resin. nih.govresearchgate.net The process involves dissolving the crude extract in water and passing it through a column packed with the resin. After washing with water and a low concentration of ethanol to remove impurities, the alkaloid-rich fraction is eluted using a higher concentration of ethanol (e.g., 90%). nih.govresearchgate.net
Following enrichment, high-performance liquid chromatography (HPLC) is a crucial technique for the final purification of Puqiedinone. researchgate.net Reversed-phase HPLC, often coupled with a suitable detector, allows for the precise separation of individual alkaloids based on their polarity. The selection of the stationary phase (e.g., C8 or C18) and the mobile phase composition is optimized to achieve high resolution and purity of the isolated compound.
The structural identity and purity of the isolated Puqiedinone are then confirmed using modern spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques provide detailed information about the molecular weight and the three-dimensional arrangement of atoms in the molecule.
| Botanical Source | Compound(s) Detected |
| Fritillaria puqiensis | Puqiedinone (Zhebeirine), Puqienine A, Puqienine B, N-demethylpuqietinone, Puqietinonoside researchgate.netnih.gov |
| Fritillaria cirrhosa | Puqiedinone, Total alkaloids nih.govcapes.gov.br |
| Fritillaria unibracteata | Puqiedinone |
| Fritillaria thunbergii | Puqiedinone |
| Fritillaria hupehensis | Puqiedinone |
| Isolation/Purification Technique | Description | Purpose |
| Solvent Extraction | Use of solvents like ethanol to extract compounds from plant material. | Initial extraction of a broad range of phytochemicals, including alkaloids. |
| Macroporous Resin Chromatography | A type of adsorption chromatography using a porous polymer resin (e.g., H-103). nih.govresearchgate.net | Enrichment of the target alkaloids from the crude extract. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique that uses high pressure to force a solvent through a column packed with a stationary phase. researchgate.net | Final purification of Puqiedinone to a high degree of purity. researchgate.net |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Determination of the molecular weight and elemental composition of the isolated compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique that observes local magnetic fields around atomic nuclei. | Elucidation of the detailed three-dimensional structure of Puqiedinone. |
Comprehensive Spectroscopic Characterization of Puqiedinone
The definitive structure of Puqiedinone was established through a combination of advanced spectroscopic techniques. These methods provided detailed information about its molecular weight, formula, and the specific arrangement of its atoms, leading to its identification as (20R,22S,25R)-20-deoxy-5α-cevanine-3β-ol-6-one. nih.govacs.org
Mass spectrometry was a critical tool in determining the molecular formula and weight of Puqiedinone. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided a highly accurate mass measurement, which is essential for deducing the elemental composition. acs.orgnih.gov The high-resolution capabilities of instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allow for the assignment of a molecular formula with a high degree of confidence by measuring mass to several decimal places. nih.govmdpi.com
The HR-ESI-MS analysis of Puqiedinone determined its molecular formula to be C₂₇H₄₃NO₂. acs.org Further fragmentation analysis was conducted using Electron Ionization Mass Spectrometry (EIMS), which provided key information about the structural fragments of the molecule. The fragmentation pattern, particularly the base peak at m/z 111, is characteristic of the cevanine alkaloid skeleton and was crucial for its structural elucidation. acs.org
| Technique | Measurement | Value | Finding |
|---|---|---|---|
| HR-ESI-MS | Calculated m/z | 413.3286 | Confirmed Molecular Formula: C₂₇H₄₃NO₂ acs.org |
| HR-ESI-MS | Found m/z | 413.3281 acs.org | |
| EIMS | Molecular Ion [M]⁺ | m/z 413 (36%) acs.org | Provided characteristic fragmentation pattern for structural analysis. acs.org |
| EIMS | Key Fragments | m/z 398, 357, 139, 112, 111 (100%), 98 acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed framework of the molecule's carbon and proton skeleton. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is standard for complete structural characterization. emerypharma.comemory.edu For a complex molecule like Puqiedinone, ¹H-NMR (proton) and ¹³C-NMR (carbon) spectra would have been used to identify the chemical environments of each proton and carbon atom. nih.govresearchgate.net
2D NMR techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, revealing which protons are near each other within the molecule. emerypharma.comwikipedia.org Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) would have been employed to determine direct one-bond correlations between protons and the carbons they are attached to. emerypharma.com The structure of Puqiedinone was ultimately assigned based on the comprehensive analysis of this NMR data and by comparing it with the spectra of related, known compounds. nih.govacs.org
| NMR Experiment | Purpose in Structural Elucidation |
|---|---|
| ¹H-NMR | Identifies the chemical shift and multiplicity of all hydrogen atoms, providing initial clues about the molecular structure. emerypharma.com |
| ¹³C-NMR | Determines the number and types of carbon atoms (e.g., methyl, methylene (B1212753), carbonyl). researchgate.net |
| 2D COSY ('H-'H) | Shows correlations between coupled protons, helping to piece together fragments of the molecule. wikipedia.orgresearchgate.net |
| 2D HSQC ('H-¹³C) | Correlates each proton with its directly attached carbon atom, confirming assignments. emerypharma.com |
| 2D HMBC ('H-¹³C) | Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and establishing the overall structure. mdpi.com |
While X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline compound, it was not reported for Puqiedinone itself. mdpi.comnih.gov However, a single-crystal X-ray diffraction analysis was performed on a co-isolated alkaloid, Puqietinone. acs.org This analysis was instrumental in revising the structure of Puqietinone to (22R,25S)-N-methyl-22,26-epiminocholest-3β-ol-6-one. acs.org The definitive structural data obtained for Puqietinone provided a solid reference point that supported the structural elucidation of the closely related Puqiedinone through comparative spectral analysis. nih.govacs.org
Identification of Puqiedinone as a 5α-Cevanine Alkaloid
Based on the comprehensive analysis of its spectroscopic data, Puqiedinone was identified as a 5α-cevanine alkaloid. nih.govresearchgate.net The cevanine classification refers to a specific hexacyclic steroidal alkaloid framework. The "5α" designation indicates the stereochemistry at the junction of the A and B rings of the steroid nucleus. The final assigned structure of (20R,22S,25R)-20-deoxy-5α-cevanine-3β-ol-6-one was determined by interpreting its detailed spectral features and comparing them to related compounds. nih.govacs.org
Relationships with Related Steroidal Alkaloids (e.g., Zhebeirine, Puqiedine)
Puqiedinone belongs to the large family of cevanine-type steroidal alkaloids commonly found in plants of the Fritillaria genus. researchgate.netnih.gov Its structure is closely related to other alkaloids isolated from these plants.
Puqietinone : Isolated from the same plant, Fritillaria puqiensis, Puqietinone was initially misidentified but its structure was later revised using X-ray crystallography. nih.govacs.org It shares a core steroidal framework with Puqiedinone but differs in its specific functional groups and stereochemistry. acs.org
Zhebeirine : This is another related steroidal alkaloid from the Fritillaria genus. The structural and spectral comparison to known compounds like zhebeirine is a standard procedure in the identification of new alkaloids from this family.
Other Cevanine Alkaloids : Numerous other cevanine-type alkaloids, such as wabuensins and frititaipaines, have been isolated from different Fritillaria species. nih.govnih.gov These compounds all share the characteristic cevanine skeleton but vary in their oxidation patterns, stereochemistry, and substitutions, leading to a diverse range of related natural products.
Biological Activities and Molecular Mechanisms of Puqiedinone
Antiplasmodial and Antimalarial Activity
Investigations have pointed to puqiedinone as a potential agent against malaria, a severe parasitic disease.
Identification as a Putative Antiplasmodial Constituent
Puqiedinone has been identified as one of the putative antiplasmodial constituents found in the bulbs of Fritillaria cirrhosa. nih.govresearchgate.net This identification was made through biochemometric analysis of F. cirrhosa bulb extracts, which demonstrated promising antiplasmodial activity against both chloroquine-resistant (Pf INDO) and chloroquine-sensitive (Pf 3D7) strains of Plasmodium falciparum. nih.govresearchgate.net Alongside peimine (B17214), peimisine (B1663649), and puqiedine, puqiedinone was highlighted as a marker compound responsible for the observed activity. nih.govresearchgate.net
In Silico Binding Affinity with Pf CRT (Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter)
In silico studies have indicated that puqiedinone possesses good binding affinity with the Plasmodium falciparum Chloroquine Resistance Transporter (Pf CRT). nih.govresearchgate.net Pf CRT is a drug exporter membrane protein located on the digestive vacuole membrane of the parasite, and specific polymorphisms in this transporter are strongly correlated with chloroquine resistance. researchgate.net The observed binding efficacy in computational models suggests a potential mechanism by which puqiedinone might exert its antiplasmodial effects, possibly by interacting with this crucial transporter. nih.govresearchgate.netresearchgate.net
Antitussive Properties in Traditional Medicine Contexts
Puqiedinone is recognized for its antitussive (cough suppressant) and expectorant properties, particularly within the framework of traditional Chinese medicine. medchemexpress.eubioscience.co.ukchemondis.comnih.gov It was isolated from the bulbs of Fritillaria puqiensis, a traditional Chinese medicine widely used for these respiratory benefits. nih.gov Another related compound, zhebeirine (B2781933), which is synonymous with puqiedinone, is also noted for its antitussive and expectorant effects and is isolated from Fritillaria puqiensis. medchemexpress.eubioscience.co.ukchemondis.com The use of Fritillaria species for treating cough and other respiratory illnesses has a long history in traditional medicine. researchgate.netmdpi.com
Investigations into Potential Anti-inflammatory Effects
While the primary focus on puqiedinone has been its antitussive and antiplasmodial activities, related steroidal alkaloids from Fritillaria species have shown anti-inflammatory effects. nih.govmedchemexpress.comresearchgate.net Although direct studies specifically detailing the anti-inflammatory mechanisms or efficacy of puqiedinone were not prominently found in the search results, the broader pharmacological profile of related compounds suggests this as a potential area for further investigation. nih.govmedchemexpress.comresearchgate.net
Broader Pharmacological Spectrum of Related Steroidal Alkaloids
Puqiedinone belongs to the class of steroidal alkaloids, a group of natural compounds found in various plants, including the Liliaceae family (which includes Fritillaria species). rhhz.netnih.govkib.ac.cn These alkaloids are known for a wide array of biological activities. rhhz.netnih.govmedchemexpress.com
Anti-cancer Activities of Fritillaria Alkaloids
Steroidal alkaloids from Fritillaria species, including compounds related to puqiedinone, have demonstrated anti-cancer activities. researchgate.netnih.govfrontiersin.orggoogle.comfrontiersin.org Studies have indicated that these alkaloids can inhibit the proliferation of various cancer cell lines. researchgate.netnih.govfrontiersin.orggoogle.com For instance, alkaloids like imperialine (B1671802), verticinone, ebeiedine, verticine, and peimisine have shown cytotoxic effects against different solid tumors, hepatoma, and carcinoma in vitro and in vivo. researchgate.netnih.gov Peimine and peiminine (B1679210), other alkaloids from Fritillaria thunbergii, have exhibited anti-tumorigenic and anti-metastatic effects in ovarian cancer cells and may potentially reverse multidrug resistance in certain lung adenocarcinoma cells. researchgate.netfrontiersin.org The total alkaloids from Fritillaria cirrhosa have also shown the ability to inhibit the proliferation of eukaryotic tumor cells. google.com The mechanisms of action for these anti-cancer effects can involve the inhibition of cell cycle progression and the induction of apoptosis. nih.govfrontiersin.org
Table 1: Putative Antiplasmodial Constituents from Fritillaria cirrhosa
| Compound | m/z | Role in Study |
| Peimine | 432.3448 | Putative antiplasmodial constituent |
| Peimisine | 428.3504 | Putative antiplasmodial constituent |
| Puqiedinone | 414.3379 | Putative antiplasmodial constituent |
| Puqiedine | 416.3509 | Putative antiplasmodial constituent |
| Note: This table is based on data identifying marker compounds responsible for antiplasmodial activity in F. cirrhosa extracts. nih.govresearchgate.net |
Table 2: Examples of Anti-cancer Activity of Related Fritillaria Alkaloids
| Alkaloid | Source Species (Examples) | Observed Anti-cancer Activity (Examples) |
| Imperialine | Fritillaria species | Cytotoxic effects on solid tumors, hepatoma, carcinoma; Anti-NSCLC effect |
| Verticinone | Fritillaria species | Cytotoxic effects on solid tumors, hepatoma, carcinoma; Inhibits oral malignant keratinocyte proliferation |
| Ebeiedine | Fritillaria ebeiensis | Strong antitumor activity against hepatoma and Ehrlich ascites carcinoma |
| Peimisine | Fritillaria species | Cytotoxic effects on solid tumors, hepatoma, carcinoma; Induces G0/G1 arrest and apoptosis |
| Peimine | Fritillaria thunbergii | Inhibitory effects on breast cancer cells; Anti-tumorigenic/metastatic in ovarian cancer cells |
| Peiminine | Fritillaria thunbergii | Inhibitory effects on breast cancer cells; Anti-tumorigenic/metastatic in ovarian cancer cells; Reverses multidrug resistance |
| Note: This table provides examples of anti-cancer activities reported for various Fritillaria alkaloids, highlighting the broader pharmacological potential of this class of compounds. researchgate.netnih.govfrontiersin.orggoogle.comfrontiersin.org |
Anticholinergic, Antimicrobial, and Analgesic Effects
Steroidal alkaloids, as a class of compounds that includes Puqiedinone, have demonstrated a range of biological activities, including potential anticholinergic, antimicrobial, and analgesic effects. rhhz.netd-nb.info Specifically, Fritillariae Thunbergii Bulbus, a source of Puqiedinone, has been reported to possess pharmacological effects such as pain suppression. innerpath.com.au Another steroidal alkaloid, atropine, serves as an example of a compound with known anticholinergic and antimicrobial properties, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). mnba-journal.commnba-journal.com While general activities of steroidal alkaloids and extracts containing Puqiedinone have been noted, specific detailed research findings directly attributing potent anticholinergic or antimicrobial effects solely to isolated Puqiedinone in the provided search results are limited. However, the presence of analgesic activity among Fritillaria steroidal alkaloids, including Puqiedinone, has been indicated. researchgate.net
Methodologies for Mechanism of Action Studies
Investigating the molecular mechanisms by which compounds like Puqiedinone exert their biological effects requires sophisticated methodologies. Several computational and experimental approaches are employed to predict targets, analyze molecular interactions, and elucidate affected biological pathways.
Network pharmacology is a powerful approach used to investigate the multi-component and multi-target mechanisms of traditional medicines and natural products, including steroidal alkaloids from Fritillaria. researchgate.netdovepress.comfrontiersin.org This method allows for the analysis of complex interactions between compounds, biological targets, and diseases from a comprehensive perspective. dovepress.comfrontiersin.org By integrating data from various sources, network pharmacology helps in predicting potential protein targets modulated by compounds like Puqiedinone. researchgate.netresearchgate.net Studies utilizing network pharmacology alongside in-silico docking have been applied to identify the anti-breast cancer mechanisms of phytocompounds identified from F. cirrhosa, which contains Puqiedinone. researchgate.net This approach aligns with the concept of "network target, multicomponent therapeutics," moving beyond the traditional one-gene, one-target, one-disease paradigm. researchgate.net
Molecular docking is a widely used computational technique to predict the binding affinity and preferred orientation of a ligand, such as Puqiedinone, to a protein target. mdpi.comnih.govrasayanjournal.co.in It evaluates the strength of interaction between the compound and the receptor by analyzing their spatial arrangement and calculating binding energies. mdpi.com This method is frequently used in conjunction with network pharmacology to validate predicted targets and gain insights into the molecular interactions at the binding site. researchgate.netresearchgate.netfrontiersin.org
Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex over time, capturing the physical movements and conformational changes of atoms and molecules. mdpi.comresearchgate.netnih.gov Unlike static docking, MD simulations offer atomic-level insights into the stability of the binding complex and the dynamic evolution of the system. researchgate.netnih.gov These simulations are valuable for deciphering the functional mechanisms of biomolecules and understanding how ligands interact with flexible binding sites. mdpi.comnih.govnih.gov Both molecular docking and MD simulations have been applied in the study of compounds from Fritillaria, including steroidal alkaloids like Puqiedinone, to explore their potential mechanisms of action at a molecular level. researchgate.netresearchgate.net Software tools such as Autodock are used for docking, while programs like Desmond are employed for MD simulations. researchgate.net
Structure Activity Relationship Sar Studies of Puqiedinone and Its Derivatives
Impact of Functional Groups and Stereochemical Configurations on Activity
The biological activity of steroidal alkaloids, including puqiedinone, is significantly influenced by the nature and position of functional groups and their stereochemical configurations. nih.govresearchgate.net Puqiedinone's structure is assigned as (20R,22S,25R)-20-deoxy-5α-cevanine-3β-ol-6-one. nih.gov This structure includes a hydroxyl group at the C-3 position with a β-configuration, a ketone group at the C-6 position, and specific stereocenters at C-20 (R), C-22 (S), and C-25 (R). nih.gov
Variations in functional groups, such as the presence or absence of hydroxyl or ketone groups, their positions on the steroidal skeleton, and their α or β orientations, can dramatically alter biological activity. researchgate.netlibretexts.orgocr.org.uk Similarly, the stereochemistry at chiral centers (like C-20, C-22, and C-25 in puqiedinone) dictates the three-dimensional arrangement of atoms, which is critical for binding to biological targets like enzymes or receptors. byjus.comtripura.gov.in
Research on related steroidal alkaloids from Fritillaria has shown that specific functional group patterns and stereochemical arrangements are associated with different biological activities, such as acetylcholinesterase inhibition. researchgate.netresearchgate.net While detailed SAR data specifically for puqiedinone derivatives exploring systematic modifications of these features were not extensively found in the search results, the general principles of steroidal alkaloid SAR strongly suggest that these structural elements are key determinants of puqiedinone's biological profile.
Comparative SAR Analysis with Structurally Related Steroidal Alkaloids
Comparing the SAR of puqiedinone with that of structurally related steroidal alkaloids from Fritillaria and other plant families can provide insights into the structural requirements for specific activities. Steroidal alkaloids from Fritillaria include various types, such as cevanine, veratramine (B1683811), and jervine (B191634) types, which differ in their ring structures and side chains. researchgate.netmdpi.com Puqiedinone belongs to the cevanine type. nih.govresearchgate.net
Studies on other Fritillaria alkaloids, such as imperialine (B1671802) and peimine (B17214), have investigated their activities, including antitussive effects and acetylcholinesterase inhibition. mdpi.comresearchgate.netresearchgate.netmdpi.comfrontiersin.org For instance, imperialine and verticinone, also cevanine-type alkaloids, have shown anti-inflammatory activity. frontiersin.org Comparative studies on acetylcholinesterase inhibition by Fritillaria alkaloids have discussed the SAR of various compounds, highlighting the importance of specific structural features for inhibitory potency and mechanism (e.g., mixed-type inhibition). researchgate.netresearchgate.net
Computational and Predictive Models for SAR Elucidation
Computational methods and predictive models play an increasingly important role in modern SAR studies. dovepress.comuni-bonn.decsmres.co.uk Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and in silico ADMET analysis can provide valuable insights into how structural variations affect biological activity and predict the potential activity and properties of new or untested compounds. researchgate.netdovepress.comuni-bonn.deangenechemical.com
For steroidal alkaloids, computational approaches can be used to:
Predict binding affinities to target proteins (e.g., enzymes, receptors) through molecular docking simulations. researchgate.netresearchgate.net
Develop QSAR models that correlate specific molecular descriptors with biological activity data, allowing for the prediction of activity for compounds with similar structures. uni-bonn.deangenechemical.com
Assess potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico, helping to prioritize compounds for further investigation. researchgate.net
The search results indicate that in silico docking studies have been used in the SAR analysis of steroidal alkaloids from Fritillaria, including investigations into their interactions with enzymes like acetylcholinesterase. researchgate.netresearchgate.net QSAR modeling has also been mentioned in the context of assessing the properties of compounds, including potentially for puqiedinone. angenechemical.com Predictive modeling can help overcome the limitations of isolating sufficient quantities of rare natural products and guide the synthesis of derivatives with improved activity or desired properties. uni-bonn.devdoc.pubresearchgate.net
While specific detailed computational SAR studies solely focused on a large series of puqiedinone derivatives were not prominently featured in the immediate search results, the application of these computational tools is a standard practice in the broader field of steroidal alkaloid research and is applicable to the further SAR elucidation of puqiedinone.
Table 1: Selected Fritillaria Steroidal Alkaloids and Related Activities
| Compound Name | Skeleton Type | Key Functional Groups/Stereochemistry Examples | Reported Activities (Examples) | PubChem CID |
| Puqiedinone | 5α-Cevanine | 3β-OH, 6-ketone, (20R, 22S, 25R) | Antitussive, Expectorant, Potential AChE inhibitor nih.govresearchgate.netresearchgate.net | 6450528 |
| Peimine | Cevanine (trans) | Multiple hydroxyls | Antitussive, Expectorant, Anti-inflammatory mdpi.commdpi.comfrontiersin.org | 101103 |
| Imperialine | Cevanine (cis) | Multiple hydroxyls | Antitussive, Anti-inflammatory, AChE inhibitor mdpi.comresearchgate.netfrontiersin.org | 102867 |
| Verticinone | Cevanine | Ketone, Hydroxyls | Anti-inflammatory, Potential cough treatment target frontiersin.org | 122814 |
| Peimisine (B1663649) | Jervine | Hydroxyls | Potential AChE inhibitor researchgate.netresearchgate.netresearchgate.net | 119495 |
| Zhebeirine (B2781933) | Isosteroidal | Antitussive, Expectorant abmole.com | 143120-47-2 |
Synthesis and Chemical Modifications of Puqiedinone
Synthetic Strategies Towards the Cevanine Alkaloid Core Structure
The cevanine alkaloid framework is a complex steroidal structure characterized by a C-nor-D-homo steroid core and a nitrogen-containing heterocyclic ring system. The total synthesis of molecules with this level of complexity is a considerable challenge, requiring innovative and efficient chemical strategies. Researchers have developed various approaches to construct this core, often employing multi-step sequences that build the rings and install the correct stereochemistry.
Key features of these synthetic strategies include:
Divergent Synthesis: Many approaches aim for a divergent synthesis, where a common intermediate can be used to produce several different natural products. For instance, a biomimetic rearrangement can be used to form the C-nor-D-homo steroid core from more readily available steroid starting materials like dehydro-epi-androsterone. researchgate.net
Key Cyclization Reactions: The construction of the intricate polycyclic system relies on powerful cyclization reactions. Mannich-type cyclizations are used to form key nitrogen-containing rings, such as the indole-fused azabicyclo[3.3.1]nonane common intermediate in the synthesis of related alkaloid types. nih.gov
Stereoselective Control: Establishing the correct three-dimensional arrangement of atoms is critical. Strategies often involve stereoselective reductive coupling or cyclization sequences to build the final heterocyclic rings. researchgate.net Some syntheses of related complex alkaloids have used iodo-induced cyclizations to efficiently establish multiple vicinal all-carbon quaternary centers, a significant synthetic challenge. nih.gov
Table 1: Overview of Synthetic Strategies for Complex Alkaloid Cores
| Strategy | Description | Key Reactions/Concepts | Reference |
|---|---|---|---|
| Biomimetic Rearrangement | Mimics the proposed biosynthetic pathway to construct the modified steroid skeleton. | C-nor-D-homo rearrangement | researchgate.net |
| Divergent Synthesis | A common intermediate is elaborated into multiple target alkaloids. | Use of a versatile azabicyclo[3.3.1]nonane intermediate | nih.gov |
| Tandem Cascade Cyclization | Multiple bonds and rings are formed in a single sequence, increasing efficiency. | Boron trifluoride etherate mediated cyclization | nih.gov |
| Stereoselective Cyclization | Reactions designed to control the 3D geometry of the newly formed rings. | SmI₂ mediated coupling, Iodo-induced cyclization | nih.gov |
Regioselective and Stereoselective Chemical Derivatization
Once the core structure of Puqiedinone is obtained, either through extraction or total synthesis, chemical derivatization can be employed to create new analogs. The success of these modifications hinges on the principles of regioselectivity and stereoselectivity.
Regioselectivity refers to the control of which functional group or position on the molecule reacts. khanacademy.org The Puqiedinone skeleton has multiple potential reaction sites, including hydroxyl and ketone groups. The inherent differences in the chemical environment of these sites can be exploited to direct modifications to a specific location.
Stereoselectivity involves controlling the stereochemical outcome of a reaction, for example, forming one diastereoisomer over another. mdpi.com In the modification of Puqiedinone, if a new stereocenter is created, stereoselective reactions ensure that the desired 3D arrangement is obtained, which is often crucial for biological activity. mdpi.com For instance, nucleophilic addition to a ketone can be influenced by the existing stereochemistry of the molecule to favor attack from one face over the other. mdpi.com
The derivatization of the cevanine core can thus be targeted. For example, the reactivity of different hydroxyl groups can be modulated with protecting groups to allow for selective acylation or alkylation at a desired position.
Table 2: Principles of Selective Derivatization
| Concept | Definition | Application to Puqiedinone | Reference |
|---|---|---|---|
| Regioselectivity | Preferential chemical reaction at one of two or more possible sites within a molecule. | Selective modification of the C-3 hydroxyl group over other potential sites due to differences in steric hindrance or electronic properties. | khanacademy.org |
| Stereoselectivity | Preferential formation of one stereoisomer over all other possible stereoisomers. | Reduction of a ketone group to a hydroxyl group, where the hydride reagent is delivered to a specific face of the molecule, yielding a single alcohol stereoisomer. | mdpi.com |
Synthesis of Glycosylated Puqiedinone Derivatives (e.g., Puqiedinone-3-O-β-D-glucopyranoside)
Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification in natural products that can significantly alter properties such as solubility and bioactivity. Several cevanine-type alkaloid glycosides have been isolated from natural sources, such as various species of Fritillaria. nih.gov The synthesis of a specific glycoside like Puqiedinone-3-O-β-D-glucopyranoside would involve the strategic chemical coupling of a glucose molecule to the hydroxyl group at the C-3 position of Puqiedinone.
The general synthetic approach involves:
Protection: Other reactive functional groups on both the Puqiedinone core and the glucose molecule are temporarily "protected" to prevent unwanted side reactions.
Activation: The glucose molecule is converted into a "glycosyl donor" by introducing a good leaving group at the anomeric position (C-1).
Coupling: The Puqiedinone molecule (the "glycosyl acceptor") is reacted with the activated glycosyl donor in the presence of a promoter, leading to the formation of the glycosidic bond. The choice of reaction conditions is crucial for controlling the stereochemistry of this new bond, ensuring the formation of the desired β-linkage.
Deprotection: The protecting groups are removed to yield the final glycosylated product.
This process allows for the creation of specific glycosides that may not be readily available from natural sources, enabling further study of their biological effects.
Table 3: General Steps for Synthesis of a Glycosylated Derivative
| Step | Purpose | Typical Reagents |
|---|---|---|
| 1. Protection | To mask reactive groups and ensure site-specific reaction. | Acetyl (Ac) or Benzyl (Bn) groups for hydroxyls. |
| 2. Glycosyl Donor Formation | To activate the sugar for the coupling reaction. | Trichloroacetimidate or thioglycoside formation. |
| 3. Glycosidic Bond Formation | To couple the sugar to the aglycone (Puqiedinone). | A Lewis acid promoter (e.g., TMSOTf). |
| 4. Deprotection | To remove all protecting groups and yield the final product. | Base (for acetates) or hydrogenation (for benzyls). |
Design and Synthesis of Novel Puqiedinone Analogs for Enhanced Bioactivity
The design and synthesis of novel analogs are guided by the goal of improving a molecule's biological activity, selectivity, or pharmacokinetic properties. uab.cat This process, often referred to as a structure-activity relationship (SAR) study, involves creating a library of related compounds and evaluating how systematic structural changes affect their function. nih.govfrontiersin.org
For Puqiedinone, this could involve several strategies:
Scaffold Hopping: Replacing a part of the molecule, such as one of the ring systems, with a different chemical scaffold that maintains the key spatial arrangement of functional groups but may improve properties. frontiersin.org
Functional Group Modification: Introducing, removing, or altering functional groups at various positions on the cevanine core. For example, different substituents could be introduced at positions on the pyridinone-like ring to probe interactions with a biological target. frontiersin.orgnih.gov
Conformational Constraint: Introducing structural elements that lock the molecule into a specific three-dimensional shape, which may be more favorable for binding to a target protein. researchgate.net
By synthesizing a series of such analogs and testing their biological activity, researchers can build a detailed understanding of the SAR. nih.govnih.gov This knowledge can then be used to rationally design next-generation compounds with optimized potency and a more desirable biological profile. nih.govmdpi.com
Table 4: Examples of Analog Design Strategies
| Strategy | Description | Hypothetical Example for Puqiedinone | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modifying the molecule to determine which parts are crucial for activity. | Synthesizing analogs with different alkyl or aryl groups on the nitrogen atom to see how it affects bioactivity. | nih.govnih.gov |
| Pharmacophore-Guided Design | Identifying the key 3D arrangement of features essential for activity and designing new molecules that possess them. | Designing a simplified, non-steroidal scaffold that mimics the key hydrogen-bonding and hydrophobic features of Puqiedinone. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Replacing a ketone with a thioketone or an oxime to alter electronic properties and target interactions. | frontiersin.org |
Advanced Research Methodologies in Puqiedinone Studies
Integrated Omics Approaches (Transcriptomics, Metabolomics)
Integrated omics, combining transcriptomics and metabolomics, has been pivotal in elucidating the biosynthetic pathways and regulatory mechanisms of Puqiedinone and related alkaloids in Fritillaria species. nih.govfrontiersin.org This dual approach allows researchers to simultaneously analyze gene expression (the "transcriptome") and the resulting chemical profile of small molecules (the "metabolome"), providing a comprehensive view of cellular processes.
A key application of this integrated strategy is seen in studies of Fritillaria hupehensis. nih.govfrontiersin.org Researchers have conducted combined transcriptomic and metabolomic analyses to understand the dynamic changes in alkaloid levels, including Puqiedinone, during different developmental stages of the plant's bulbs. nih.govfrontiersin.org These studies revealed that the accumulation of Puqiedinone and other steroidal alkaloids was significantly upregulated during specific growth phases. nih.govfrontiersin.org By correlating the metabolomic data with transcriptome sequencing, specific genes, such as those encoding for enzymes like HMGR1, DXR, CAS1, CYP90A1, and DET2, have been identified as playing a potential positive role in the biosynthesis of these compounds. nih.govfrontiersin.orgresearchgate.net
Similarly, metabolomic studies on Fritillaria taipaiensis have identified Puqiedinone as a key differential metabolite among various biomass samples. mdpi.comnih.gov When combined with transcriptomic analysis, this research helps to pinpoint the catalytic enzyme-coding genes that may regulate the accumulation of specific alkaloids. nih.gov Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a frequently used technology for these metabolomic analyses, enabling the identification and quantification of numerous compounds, including Puqiedinone, from complex plant extracts. mdpi.commdpi.com
| Fritillaria Species | Methodology | Key Findings Related to Puqiedinone | Associated Genes/Enzymes Implicated |
|---|---|---|---|
| F. hupehensis | Transcriptomics & Metabolomics | Puqiedinone levels were upregulated during specific developmental stages (IM02, IM03). nih.govfrontiersin.org | HMGR1, DXR, CAS1, CYP90A1, DET2 nih.govfrontiersin.orgresearchgate.net |
| F. taipaiensis | Transcriptomics & Metabolomics | Identified as a differential steroidal alkaloid metabolite. mdpi.comnih.gov | HMGS, HMGR, TPS nih.gov |
| F. cirrhosa (in Huaganjian Decoction) | Metabolomics (UPLC-Q-Exactive MS/MS) | Identified as a migrant compound in the serum of rats treated with the decoction. nih.gov | N/A (Focus was on pathway analysis) |
Chemometric and Biochemometric Analysis for Compound Identification and Activity Correlation
Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in the analysis of complex natural product extracts containing Puqiedinone. When coupled with bioactivity data, this approach is often termed biochemometrics. These methods are instrumental in identifying marker compounds and correlating them with specific biological activities.
A notable example is the use of UPLC-IM-Q-TOF-MS-based biochemometric analysis to investigate the antiplasmodial activity of extracts from Fritillaria cirrhosa bulbs. researchgate.net In this study, statistical tools were used to analyze the complex chemical data, which led to the identification of Puqiedinone, along with peimine (B17214), peimisine (B1663649), and puqiedine, as key marker compounds responsible for the observed biological activity. researchgate.net
Furthermore, chemometric techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to differentiate between various Fritillaria species based on their unique chemical fingerprints. researchgate.net Researchers have used liquid chromatography with tandem mass spectrometry (LC–MS/MS) to quantify a range of isosteroidal alkaloids in numerous batches of Fritillariae bulbus. researchgate.net The resulting quantitative data is then processed using PCA and HCA to classify the samples, providing a robust method for quality control and authentication. researchgate.net Cluster analysis has also been successfully used to distinguish between wild and cultivated Fritillaria sources by comparing their chemical profiles, which include Puqiedinone. mdpi.com
Systems Biology and Network Analysis for Complex Biological Interactions
Systems biology and network analysis provide a holistic framework for understanding the complex interactions of compounds like Puqiedinone within a biological system. These approaches move beyond a single-target focus to explore the intricate network of genes, proteins, and pathways that a compound may influence.
One study utilized an integrated approach of network analysis and metabolomics to investigate the mechanisms of Huaganjian decoction, a traditional formula containing Puqiedinone, in treating cholestatic hepatic injury. nih.gov After identifying Puqiedinone and other compounds in the serum of treated rats, network analysis was performed to build a "compound-target-pathway" network. nih.gov This allowed researchers to predict key signaling pathways, such as the PI3K/Akt/Nrf2 pathway, that were modulated by the active ingredients in the decoction. nih.gov
In the context of biosynthesis, Weighted Gene Co-expression Network Analysis (WGCNA) has been applied to transcriptomic data from Fritillaria hupehensis. frontiersin.orgresearchgate.net This powerful analytical method identifies modules of co-expressed genes and correlates them with changes in metabolite concentrations. researchgate.net Through WGCNA, specific cytochrome P450 genes (e.g., CYP74A2-1, CYP71A26-1, CYP707A1) have been found to be significantly correlated with the biosynthesis of Puqiedinone and other related alkaloids, providing valuable targets for future functional validation and metabolic engineering. frontiersin.orgresearchgate.netkesifaraci.com
High-Throughput Screening and Virtual Screening Techniques
High-throughput screening (HTS) and virtual screening are essential modern techniques for accelerating drug discovery from natural sources. vdoc.pub HTS allows for the rapid testing of large libraries of compounds against specific biological targets. medchemexpress.com Natural product libraries, which include purified compounds like Puqiedinone (also known as Zhebeirine), serve as a rich resource for these screening campaigns to identify new bioactive agents. medchemexpress.com
Virtual screening, a computational method, complements HTS by using computer models to predict the binding of small molecules to a protein target. chemrxiv.org This technique, which includes molecular docking, simulates the interaction between a ligand (e.g., Puqiedinone) and a receptor to estimate binding affinity and identify potential inhibitors. chemrxiv.org For instance, molecular docking has been used to screen alkaloids, including Puqiedinone, against protein targets like the angiotensin-converting enzyme 2 (ACE2) receptor. chemrxiv.org Bioinformatics analyses that incorporate virtual screening and molecular docking are increasingly used to explore the potential activities and mechanisms of natural products, providing a cost-effective and rapid preliminary assessment before undertaking laboratory experiments. researchgate.net
Future Directions and Emerging Research Perspectives for Puqiedinone
In-depth Characterization of Underexplored Biological Mechanisms
Despite the recognized pharmacological activities of Fritillaria species extracts and their alkaloid components, the specific biological mechanisms of action for many individual compounds, including puqiedinone, remain underexplored. Research indicates that Fritillaria steroidal alkaloids exhibit a range of effects, such as anti-inflammatory, anti-tumor, and modulatory effects on the respiratory system. researchgate.netnih.gov Puqiedinone is identified as a major steroidal alkaloid in certain Fritillaria species. researchgate.netresearchgate.net
Emerging research is beginning to utilize advanced techniques like network pharmacology and molecular docking to investigate the multi-target mechanisms of Fritillaria steroidal alkaloids. researchgate.net This approach can provide valuable insights into how compounds like puqiedinone interact with multiple biological targets and pathways, potentially explaining their diverse therapeutic effects observed in traditional medicine and initial pharmacological studies. Further in-depth studies are needed to precisely delineate the molecular targets, signaling pathways, and cellular processes influenced by puqiedinone. This includes detailed biochemical and cell-based assays to confirm interactions predicted by computational methods and to uncover novel mechanisms not previously associated with this class of compounds. Understanding these fundamental interactions is crucial for validating traditional uses and identifying new therapeutic potentials.
Biosynthetic Engineering for Optimized Puqiedinone Production
The production of puqiedinone is currently reliant on extraction from Fritillaria plants, which can be affected by factors such as cultivation conditions, harvest time, and the endangered status of some species. frontiersin.orgnih.gov The biosynthesis of steroidal alkaloids in Fritillaria is a complex process involving the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of steroidal backbones which are then modified by various enzymes. researchgate.netacademicjournals.orgnih.gov Key enzymes in these pathways include HMG-CoA reductase (HMGR), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) epoxidase (SQE), and cycloartenol (B190886) synthase (CAS). researchgate.netnih.gov
Studies have begun to identify genes involved in the biosynthesis of steroidal alkaloids in Fritillaria. For instance, genes like HMGR1, DXR, CAS1, CYP 90A1, and DET2 have shown correlation with the accumulation of several alkaloids, including puqiedinone, in Fritillaria hupehensis. nih.govnih.gov The biosynthesis pathways and their regulatory mechanisms in Fritillaria are not yet fully elucidated, partly due to limited genetic information. researchgate.netfrontiersin.org
Biosynthetic engineering offers a promising avenue to optimize puqiedinone production. By understanding the key genes and enzymes involved in its synthesis, metabolic engineering strategies can be employed to enhance the yield of puqiedinone in the plant or potentially in heterologous expression systems. This could involve overexpression of genes positively correlated with puqiedinone accumulation or silencing of genes that divert metabolic flux to competing pathways. nih.gov Advances in transcriptomics and metabolomics are providing valuable data to identify potential targets for such engineering efforts. nih.govnih.gov
Rational Drug Design and Development Based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.comcollaborativedrug.comazolifesciences.comyoutube.com By establishing SAR, researchers can identify key structural features responsible for desired pharmacological effects and optimize compounds for improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.comcollaborativedrug.comazolifesciences.comdrugdesign.org
While general SAR principles for steroidal alkaloids and pyridinone-containing compounds exist, detailed SAR insights specifically for puqiedinone are not extensively documented in the provided information. frontiersin.org Future research should focus on synthesizing a series of puqiedinone analogs with targeted structural modifications. Evaluating the biological activity of these analogs will help establish clear relationships between specific functional groups or structural motifs and the observed pharmacological effects. oncodesign-services.comdrugdesign.org
Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) modeling, can complement experimental SAR studies. oncodesign-services.com These methods can predict the biological activity of new compounds based on their structural properties and interactions with potential targets, accelerating the identification of promising drug candidates derived from the puqiedinone scaffold. oncodesign-services.comcollaborativedrug.com Rational drug design based on comprehensive SAR data can lead to the development of more potent and selective therapeutic agents with reduced potential for off-target effects.
Applications in Modern Drug Discovery Beyond Traditional Uses
Puqiedinone's presence in Fritillaria species, traditionally used for respiratory conditions, suggests potential applications in related areas. frontiersin.orgmdpi.com However, modern drug discovery is exploring the potential of natural products like puqiedinone for a wider range of therapeutic applications beyond their traditional uses.
Research on Fritillaria alkaloids, including puqiedinone, indicates potential in areas such as anti-cancer, anti-inflammatory, and neuroprotection. researchgate.netnih.govmdpi.cominnerpath.com.au The anti-inflammatory properties observed in Fritillaria extracts and some alkaloids suggest puqiedinone could be investigated for treating various inflammatory conditions. nih.gov Furthermore, the exploration of anti-tumor effects of Fritillaria components opens possibilities for evaluating puqiedinone's potential in cancer therapy, potentially as an adjuvant or a lead compound for novel anti-cancer agents. nih.gov
The integration of traditional medicine knowledge with modern pharmacological research techniques, such as network pharmacology, is a valuable strategy for identifying new therapeutic applications and understanding the complex mechanisms of action of natural compounds like puqiedinone. researchgate.net This approach can help prioritize research directions and identify potential multi-target therapeutic benefits, moving beyond the single-target paradigm often seen in drug discovery. Continued research is needed to validate these potential applications through rigorous in vitro and in vivo studies.
Q & A
Q. How to structure a research proposal on Puqiedinone’s ecological roles using the PICOT framework?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
